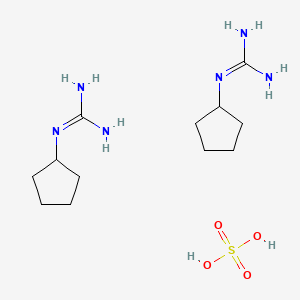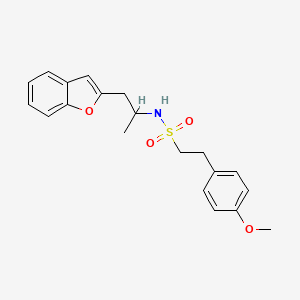
(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol, also known as DMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPE is a chiral alcohol that has a pyrazole moiety in its structure. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Catalysis and Polymerization
Mono- and binuclear chiral N,N,O-scorpionate zinc alkyls derived from pyrazole-based ligands, including compounds structurally related to "(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol," have been developed as efficient initiators for the ring-opening polymerization of rac-lactide. This process leads to the production of polylactic acid (PLA) materials, demonstrating the potential of these complexes in polymer chemistry (Otero et al., 2017).
Metal Coordination and Synthesis of Complexes
The synthesis and investigation of pyrazolyl iron, cobalt, nickel, and palladium complexes have been carried out, showcasing how variations of "(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol" can serve as ligands to form complexes that are evaluated as ethylene oligomerization catalysts (Ainooson et al., 2011).
Coordination Chemistry
Studies on the coordination behavior and binding properties of similar compounds with Cu(II), Zn(II), Cd(II), and Pb(II) metals have been performed, revealing the compound's ability to efficiently bind and extract these metals, demonstrating its potential in coordination chemistry and metal extraction applications (Njoroge et al., 2013).
Molecular Structures and Spectroscopy
Investigations into the synthesis, molecular structures, and evaluation of pyrazolyl metal complexes as catalysts have provided insights into the structural versatility and catalytic activities of these compounds, emphasizing their significance in the development of new catalytic systems (Kalita et al., 2011).
properties
IUPAC Name |
(1S)-1-(1,4-dimethylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-4-9(3)8-7(5)6(2)10/h4,6,10H,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTQDEHICJBLMW-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1[C@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1,4-Dimethylpyrazol-3-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride](/img/structure/B2918062.png)

![1-[(4-{[(3-Chlorophenyl)amino]sulfonyl}phenyl)methyl]azolidine-2,5-dione](/img/structure/B2918064.png)
![Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918065.png)




![(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918077.png)
![1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2918079.png)
![4-{3-[(Benzyloxy)methyl]pyrrolidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2918080.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2918081.png)

![2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2918085.png)